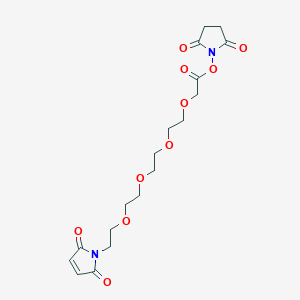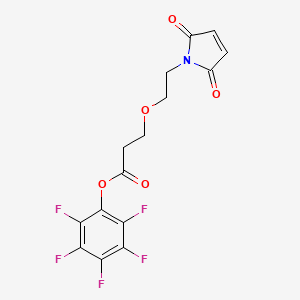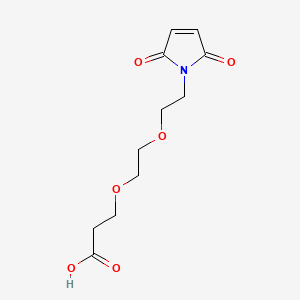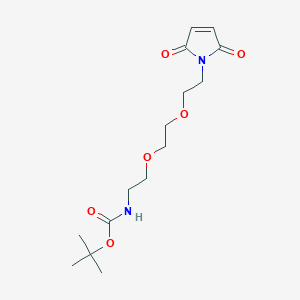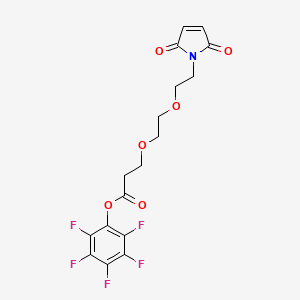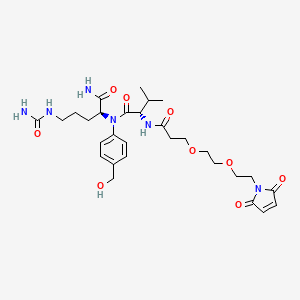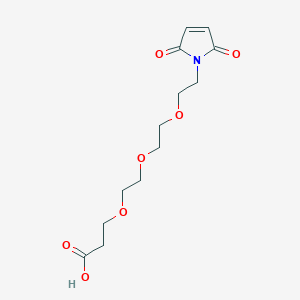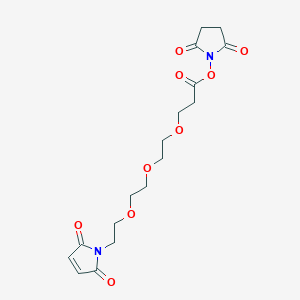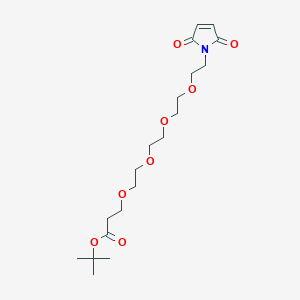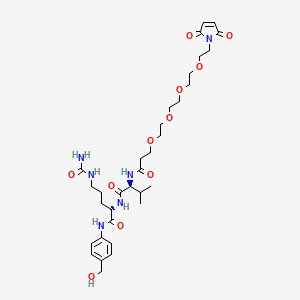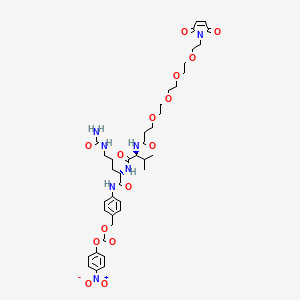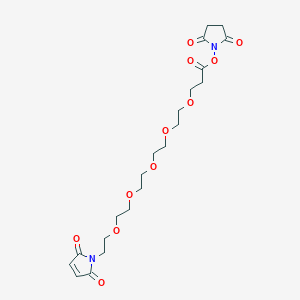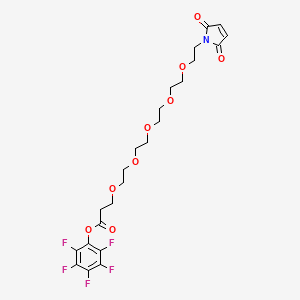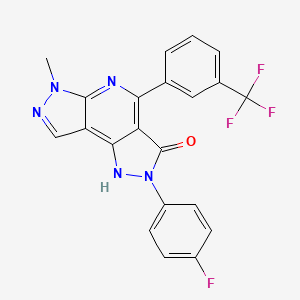
CTLA-4 inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CTLA-4 (Cytotoxic T-Lymphocyte Antigen 4) is a protein receptor that acts as an immune checkpoint and downregulates immune responses . CTLA-4 inhibitors are a type of immune checkpoint inhibitor drug that helps treat cancer by preventing T-cells from binding with partner proteins that may prevent them from attacking unhealthy cells . The first characterized inhibitory immune checkpoint was CTLA-4 .
Synthesis Analysis
The LC4 peptide, a CTLA-4 inhibitor, was obtained through phage display peptide library screening and could block the CTLA-4/CD80 interaction . The LC4 peptide was modified to improve its tumor-targeting ability and reduce peripheral immune system activation .
Molecular Structure Analysis
The spatially folded drug molecule and CTLA-4 structure were analyzed using various servers and software . A structural analysis of the association of both PP2AA and PP2AC subunits with CTLA-4 was also performed .
Chemical Reactions Analysis
CTLA-4 inhibitors block the interaction of CTLA-4 with its ligands, resulting in increased luminescent signal . Compounds binding to CTLA-4 affected the expression and/or membrane distribution of CTLA-4 .
Physical And Chemical Properties Analysis
Quantum binding energies of the checkpoint protein CTLA-4 in complex with the immuno-oncological drug ipilimumab have been studied . Many structural properties of this drug have been unveiled .
Scientific Research Applications
Modulation of T-cell Activation
CTLA-4 is a pivotal immune checkpoint receptor that plays a crucial role in modulating T-cell activation . A common mutation, G199R, in the cytoplasmic domain of CTLA-4 impacts its inhibitory function . This mutation leads to a distinct conformational alteration, enhancing protein–membrane interactions .
Immunotherapy for Breast Cancer
CTLA-4 inhibitors are gaining momentum for the treatment of breast cancer . However, the cure rates are relatively low . To improve the efficacy of CTLA-4-based therapy for breast cancer, further research is imperative to explore more effective immune-based treatment strategies .
Combination Therapy in Breast Cancer
In addition to monotherapy, CTLA-4 inhibitors are also being investigated in combination with other immune checkpoint inhibitors (ICIs) or alternative medications . This combination therapy could potentially enhance the effectiveness of breast cancer treatment .
Understanding Adverse Events
Immune-related adverse events (irAEs) are associated with CTLA-4 inhibitors . Understanding these adverse events is crucial for the development of appropriate clinical tumor immunotherapy regimens and intervention strategies .
Antitumor Activity
By inhibiting CTLA-4, a T-cell negative regulator, effective antitumor activity could be increased . This has been demonstrated in mice with systemic treatment of the monoclonal antibody ipilimumab .
Development of Novel Antibodies
The structure of CTLA-4 complexed with a pH-sensitive cancer immunotherapeutic antibody sheds light on the development of novel CTLA-4 antibodies . These antibodies target different surface areas of CTLA-4 for safer cancer immunotherapy .
Mechanism of Action
CTLA-4 is a T-cell co-receptor that has a superior binding affinity with B7 family molecules, including CD80 and CD86 on antigen-presenting cells (APCs) . CTLA-4 binds with B7 co-stimulatory receptors, playing a negative role in the activation of T cells . After T-cell activation, CTLA-4s express and move to the cell membranes, take over B7 from CD28, and suppress T-cell activity .
properties
IUPAC Name |
4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F4N5O/c1-29-19-15(10-26-29)18-16(20(31)30(28-18)14-7-5-13(22)6-8-14)17(27-19)11-3-2-4-12(9-11)21(23,24)25/h2-10,28H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKVVTLTCHDAST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C3C(=C2C=N1)NN(C3=O)C4=CC=C(C=C4)F)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F4N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CTLA-4 inhibitor | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

